1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, commonly known as DMTU, is a potent antioxidant and a well-known inhibitor of peroxynitrite-mediated nitration reactions. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Scientific Research Applications
Rhodium(III)-Catalyzed C–H Functionalization
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of C–H functionalization .
Summary of the Application
The compound is used in the Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This process is realized through a hydrazine-directed C–H functionalization pathway .
Methods of Application or Experimental Procedures
The method involves a [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol . This provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
Results or Outcomes
The outcome of this method is the preparation of diverse 1H-indazoles . Unfortunately, the search results do not provide any quantitative data or statistical analyses related to this application.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2/c1-26-12-5-3-11(4-6-12)24-15(21-22-23-24)9-19-16(25)20-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFVVZOHQKOPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea |
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